molecular formula C25H26O6 B240967 Kuwanol C CAS No. 123702-94-3

Kuwanol C

Cat. No.: B240967
CAS No.: 123702-94-3
M. Wt: 422.5 g/mol
InChI Key: NFBQENQRKMAZCZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Kuwanol C is a prenylated flavone originally isolated from Morus alba . It has been found to have diverse biological activities, including antioxidant, antibacterial, antiproliferative, and neuroprotective properties

Mode of Action

This compound interacts with its targets primarily through its antioxidant activity. It has been shown to scavenge DPPH radicals in a cell-free assay . This suggests that this compound may exert its effects by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage.

Pharmacokinetics

It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

This compound has been shown to have antibacterial activity against E. coli, S. typhimurium, S. epidermis, and S. aureus . It also inhibits the growth of P388 mouse lymphoma cancer cells . In a mouse model of MPTP-induced Parkinson’s disease, this compound improved motor coordination and decreased neuronal loss in the substantia nigra pars compacta .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kuwanol C can be synthesized through various organic reactions, including the Diels-Alder reaction and subsequent modifications.

Industrial Production Methods: Industrial production of this compound involves extraction from the root bark of Morus alba using solvent extraction methods. The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Kuwanol C undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavones with enhanced biological activities .

Scientific Research Applications

Kuwanol C has a wide range of scientific research applications:

Comparison with Similar Compounds

Kuwanol C is unique among flavonoids due to its specific prenylation pattern and biological activities. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

CAS No.

123702-94-3

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

8-(2,4-dihydroxyphenyl)-4-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-8-25(3)13-21(29)18-10-17-20(28)11-22(30-23(17)12-24(18)31-25)16-7-6-15(26)9-19(16)27/h5-7,9-10,12-13,22,26-27,29H,4,8,11H2,1-3H3

InChI Key

NFBQENQRKMAZCZ-UHFFFAOYSA-N

SMILES

CC(=CCCC1(C=CC2=C(C3=C(C=C2O1)OC(CC3=O)C4=C(C=C(C=C4)O)O)O)C)C

Canonical SMILES

CC(=CCCC1(C=C(C2=C(O1)C=C3C(=C2)C(=O)CC(O3)C4=C(C=C(C=C4)O)O)O)C)C

Appearance

Powder

Synonyms

Kuwanol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the proposed mechanism of action for Kuwanol C against KRAS G12D mutant?

A1: While the exact mechanism is not elaborated in the abstracts, the research suggests that this compound, along with other identified bioflavonoids, potentially inhibits KRAS G12D by targeting the protein's switch I and switch II regions. [] These regions are crucial for KRAS activity, and disrupting their conformation could impact the protein's ability to bind GTP and signal downstream.

Q2: What is the reported binding affinity of this compound to KRAS G12D?

A2: The research indicates that this compound exhibits a binding affinity of -8.58 Kcal/mol to the KRAS G12D mutant. [] This binding affinity was determined using molecular docking studies.

Q3: What is the source of this compound?

A3: this compound was originally isolated from the root bark of a mulberry tree that had been redifferentiated from callus tissues. [] This suggests that this compound is a natural product.

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